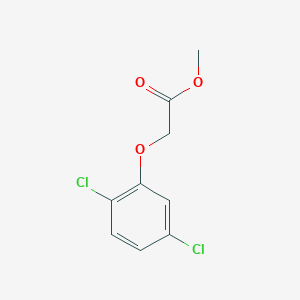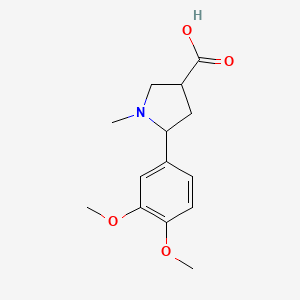
3-(3-Fluoro-4-methoxyphenyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc family, which is known for its versatility in forming carbon-carbon bonds. The presence of the fluorine and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-4-methoxyphenyl bromide with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound and facilitates the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: The organozinc compound acts as a nucleophile, attacking electrophilic centers in substrates.
Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Cross-coupling reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine. The reactions are performed under an inert atmosphere, often at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products are substituted aromatic compounds.
Cross-coupling reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 3-(3-fluoro-4-methoxyphenyl)phenylzinc bromide involves its role as a nucleophile in chemical reactions. The organozinc compound donates its electron-rich zinc-carbon bond to electrophilic centers in substrates, forming new carbon-carbon bonds. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound, allowing for precise modifications of target molecules.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Fluoro-4-methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
3-Fluoro-4-methoxyphenyl lithium: A highly reactive organolithium reagent.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)phenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium reagents, it is less reactive and more selective, reducing the risk of side reactions. Compared to organomagnesium reagents, it offers better functional group tolerance, making it suitable for a wider range of synthetic applications.
属性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2-fluoro-1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HJFBOICHCPTAKZ-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC=C[C-]=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


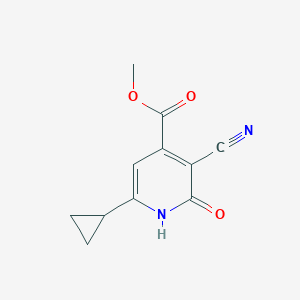
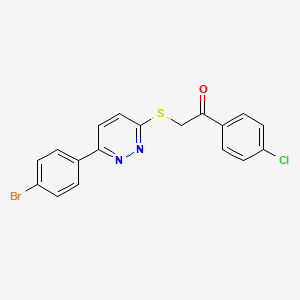

![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
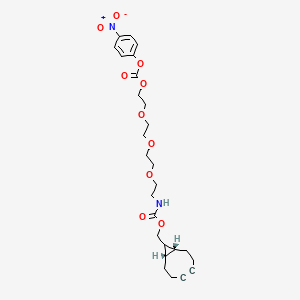
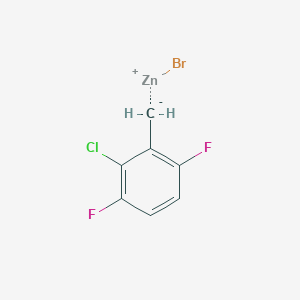

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
